molecular formula C10H12O3 B7968971 4-Ethyl-2-methoxybenzoic acid

4-Ethyl-2-methoxybenzoic acid

Cat. No.: B7968971
M. Wt: 180.20 g/mol
InChI Key: YFSSJMUFERUXAC-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, featuring an ethyl group at the fourth position and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoic acid typically involves the following steps:

    Ethylation: The addition of an ethyl group (-C2H5) to the benzene ring.

    Oxidation: The conversion of the intermediate compound to the carboxylic acid form.

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of solvents like ethanol and water is common, and the reactions are typically carried out under controlled temperatures and pressures to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-donating methoxy group, the benzene ring is activated towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like esters and amides.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products:

    Nitration: Nitro derivatives.

    Halogenation: Halogenated benzoic acids.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Ethyl-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and ethyl groups influence the electron distribution on the benzene ring, enhancing its reactivity towards electrophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .

Comparison with Similar Compounds

    4-Methoxybenzoic Acid: Similar structure but lacks the ethyl group.

    2-Ethylbenzoic Acid: Similar structure but lacks the methoxy group.

    4-Ethylbenzoic Acid: Similar structure but lacks the methoxy group.

Uniqueness: The combination of these groups makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

4-ethyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSSJMUFERUXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-ethyl-2-methoxybenzoate (example 18c) (2.01 g, 10.3 mmol) was suspended in 1M aq. NaOH (40 mL) and the mixture was stirred at 60° C. overnight. The reaction mixture was cooled to rt and washed with hexanes. The aqueous layer was then separated and acidified with 6N HCl to pH 2. A white precipitate was collected washed with water and dried to give 4-ethyl-2-methoxybenzoic acid (1.8 g, 97%) as a white solid. 1H NMR (300 MHz, dMSO): δ 1.16-1.20 (t, 3H), 2.60-2.65 (dd, 2H), 3.80 (s, 3H), 6.82-6.84 (d, 1H), 6.95 (s, 1H), 7.57-7.59 (d, 1H).
Name
Methyl 4-ethyl-2-methoxybenzoate
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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